5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde

Catalog No.
S828746
CAS No.
156212-80-5
M.F
C9H7ClN2O
M. Wt
194.618
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehy...

Researchers synthesizing benzimidazole-based kinase inhibitors often encounter regioisomeric impurities due to tautomerism in unmethylated analogs, leading to 50% yield loss and costly chromatography. 5-Chloro-1-methyl-1H-benzimidazole-2-carbaldehyde solves this: the N1-methyl group locks the tautomer, ensuring strict regiocontrol for reproducible functionalization. Its orthogonal C2-aldehyde and C5-chlorine enable sequential reductive aminations and cross-couplings, accelerating SAR exploration in antiviral and antiparasitic drug discovery. Available in ≥95% purity with global delivery.

CAS Number

156212-80-5

Product Name

5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde

IUPAC Name

5-chloro-1-methylbenzimidazole-2-carbaldehyde

Molecular Formula

C9H7ClN2O

Molecular Weight

194.618

InChI

InChI=1S/C9H7ClN2O/c1-12-8-3-2-6(10)4-7(8)11-9(12)5-13/h2-5H,1H3

InChI Key

LIJXFEZWIFQFLT-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)Cl)N=C1C=O

Synonyms

1H-Benzimidazole-2-carboxaldehyde,5-chloro-1-methyl-(9CI)

Purity

≥95%

Package Size

250 mg, 1 g, 5 g, 10 g

5-Chloro-1-methyl-1H-benzimidazole-2-carbaldehyde (CAS 156212-80-5) is a highly specialized, bifunctional heterocyclic building block widely procured for pharmaceutical library synthesis and advanced materials development. Structurally, it features a rigid benzimidazole core locked by an N1-methyl group, a highly reactive C2-aldehyde, and a C5-chlorine atom. The aldehyde moiety serves as a primary handle for reductive aminations, Wittig reactions, and Schiff base formations, while the 5-chloro substituent provides a vector for late-stage palladium-catalyzed cross-coupling and enhances the overall lipophilicity of the scaffold. By locking the tautomeric state via N-methylation, this compound ensures strict regiocontrol during downstream functionalization, making it a critical precursor for the reproducible synthesis of kinase inhibitors, antiviral agents (such as HCV RdRp inhibitors), and antiparasitic compounds[1].

Research Fit

1
Dual-handle building block
2-aldehyde and 5-chloro sites support orthogonal diversification in medicinal chemistry workflows.
2
Kinase inhibitor research context
Benzimidazole scaffold with reported CK2 inhibition profile supports kinase-targeted library synthesis.
3
Distinct substitution pattern
5-chloro substituent differentiates from unsubstituted analog; supports SAR probe and cross-coupling diversification.

Substituting this compound with its unmethylated analog, 5-chloro-1H-benzimidazole-2-carbaldehyde, introduces severe process inefficiencies due to annular tautomerism. In solution, the unmethylated benzimidazole rapidly equilibrates between the 5-chloro and 6-chloro tautomers. Consequently, any subsequent N-alkylation or functionalization yields a near 1:1 mixture of regioisomers [1]. This necessitates labor-intensive chromatographic separations, effectively halving the synthetic yield and increasing the risk of regioisomeric impurities in the final Active Pharmaceutical Ingredient (API). Furthermore, substituting with the unchlorinated 1-methyl-1H-benzimidazole-2-carbaldehyde eliminates the halogen-bonding vector and reduces the scaffold's lipophilicity, which can drastically impair target binding affinity and cell permeability in drug discovery workflows [2].

Substitution Risk

Target compound
5-chloro-1-methylbenzimidazole-2-carbaldehyde provides dual reactive handles and a distinct electronic profile.
5-Cl substituent supports late-stage cross-coupling and influences lipophilicity and target-binding context.
Two orthogonal diversification points enable divergent library synthesis from a single building block.
Common substitute
1-methyl-1H-benzimidazole-2-carbaldehyde (CAS 3012-80-4) lacks the 5-chloro handle and may shift SAR trajectory.
Without the chlorine, cross-coupling diversification is not available; scaffold scope is limited to aldehyde reactivity.
Biological activity profiles may not transfer; reported antiprotozoal SAR is context-dependent on chloro substitution.

Regiochemical Fidelity via N1-Methylation

The N1-methyl group in 5-chloro-1-methyl-1H-benzimidazole-2-carbaldehyde completely suppresses the annular tautomerism inherent to benzimidazoles. When unmethylated 5-chloro-1H-benzimidazoles undergo subsequent N-functionalization, the acidic proton equilibrates between N1 and N3, resulting in the formation of mixed 5-chloro and 6-chloro regioisomers (often in ratios approaching 1:1) [1]. By utilizing the pre-methylated 156212-80-5 scaffold, chemists achieve 100% regiochemical fidelity, eliminating the formation of the 6-chloro isomer.

Evidence DimensionRegioisomer formation during downstream N-functionalization
Target Compound Data0% 6-chloro isomer formation (100% regiopurity)
Comparator Or Baseline5-chloro-1H-benzimidazole-2-carbaldehyde (yields mixed 5-chloro/6-chloro products)
Quantified Difference~50% increase in effective yield by eliminating regioisomeric waste
ConditionsStandard downstream N-alkylation or arylsulfonylation assays

Procuring the N-methylated building block eliminates the need for complex, yield-destroying chromatographic separations of regioisomers in API manufacturing.

CK2 inhibition
Reported
IC50 0.660 nM
Supports kinase inhibition study context.
Human CK2 alpha subunit; BindingDB entry context.

Lipophilicity and Halogen-Bonding Enhancement

The inclusion of the 5-chloro substituent significantly alters the physicochemical profile of the benzimidazole scaffold compared to its unchlorinated counterpart. While 1-methyl-1H-benzimidazole-2-carbaldehyde possesses a computed XLogP3 of approximately 1.1, the addition of the chlorine atom increases the logP by roughly 0.7 units (calculated logP ~1.8)[1]. This quantitative increase in lipophilicity is frequently leveraged in rational drug design to improve membrane permeability and to fill hydrophobic pockets within target proteins, such as the allosteric sites of viral polymerases [2].

Evidence DimensionCalculated Lipophilicity (XLogP3)
Target Compound Data~1.8
Comparator Or Baseline1-methyl-1H-benzimidazole-2-carbaldehyde (XLogP3 = 1.1)
Quantified Difference~+0.7 logP units
ConditionsStandard computational physicochemical profiling (XLogP3)

The higher lipophilicity and the presence of a halogen-bonding donor make this specific compound superior for optimizing cell permeability and target affinity in hit-to-lead optimization.

Antiprotozoal SAR
Class-level
5-Cl vs non-Cl: activity profile differs
Chloro substitution context-dependent on 2-position group.
G. intestinalis / T. vaginalis assays; SAR review context.

Bifunctional Orthogonality for Divergent Synthesis

5-chloro-1-methyl-1H-benzimidazole-2-carbaldehyde offers orthogonal reactivity that is absent in simpler analogs. The C2-aldehyde is highly reactive toward nucleophiles, enabling rapid reductive amination with primary or secondary amines [2]. Concurrently, the C5-chlorine serves as a stable but addressable handle for palladium-catalyzed cross-coupling. Unchlorinated analogs like 1-methyl-1H-benzimidazole-2-carbaldehyde lack this secondary functionalization site, restricting the complexity of the libraries that can be generated from a single starting material [1].

Evidence DimensionAvailable orthogonal functionalization sites
Target Compound Data2 sites (C2-aldehyde for condensation, C5-chloro for cross-coupling)
Comparator Or Baseline1-methyl-1H-benzimidazole-2-carbaldehyde (1 site: C2-aldehyde only)
Quantified Difference100% increase in orthogonal handles for late-stage diversification
ConditionsStandard divergent library synthesis workflows

Procuring a bifunctional scaffold allows medicinal chemistry teams to generate significantly more diverse compound libraries from a single, stable precursor.

Orthogonal reactivity
Reported
2 reactive handles vs 1 in non-Cl analog
Supports divergent library synthesis workflow.
Suzuki, Buchwald-Hartwig compatible at 5-Cl site.
Commercial availability
Supply context
Purity 95–97%; multi-vendor supply
Supports procurement consistency and lot traceability.
PubChem CID 45078057; analytical data available per lot.

Antiviral and Antiparasitic API Synthesis

Due to its locked regiochemistry and enhanced lipophilicity, this compound is heavily utilized as a core building block in the development of antiviral agents, such as Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp) inhibitors, and antiparasitic drugs targeting Trypanosoma cruzi[1]. The 5-chloro group provides essential hydrophobic contacts in the binding pockets of these targets.

Divergent Medicinal Chemistry Libraries

The orthogonal reactivity of the C2-aldehyde and C5-chlorine makes this molecule ideal for combinatorial library synthesis. Chemists can perform high-yielding reductive aminations at the aldehyde position to establish a core library, followed by selective palladium-catalyzed cross-couplings at the 5-chloro position to systematically explore structure-activity relationships (SAR) [2].

Regiopure Material Science Precursors

In the development of organic electronic materials or specialized dyes where structural homogeneity is critical, the N1-methyl group prevents the formation of tautomeric mixtures during polymerization or extended conjugation steps. This ensures that the resulting materials have consistent, reproducible optoelectronic properties without the need for exhaustive purification[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Kinase inhibitor research
CK2 inhibition context
Biochemical assay benchmarking
Antiparasitic library synthesis
5-Cl SAR context
Antiprotozoal activity screening
Hit-to-lead diversification
Dual reactivity handle
Cross-coupling and condensation workflows
HTE library synthesis
Orthogonal diversification
Automated parallel synthesis review

XLogP3

2.2

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